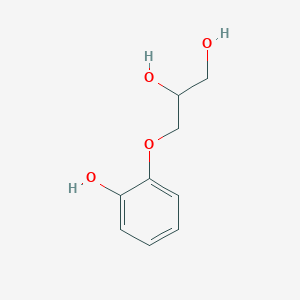

3-(2-Hydroxyphenoxy)propane-1,2-diol

Descripción general

Descripción

3-(2-Hydroxyphenoxy)propane-1,2-diol is a chemical compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . This compound is a colorless, odorless, and viscous liquid that is soluble in water and many organic solvents. It is widely used in various industries, including pharmaceuticals, cosmetics, and food.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenoxy)propane-1,2-diol typically involves the reaction of 2-hydroxyphenol with epichlorohydrin under basic conditions . The reaction proceeds through the formation of an epoxide intermediate, which is then opened by the phenoxide ion to yield the desired product . The reaction conditions generally include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The compound is then purified through distillation or recrystallization to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Hydroxyphenoxy)propane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols . Substitution reactions can result in the formation of ethers, esters, or other substituted derivatives .

Aplicaciones Científicas De Investigación

3-(2-Hydroxyphenoxy)propane-1,2-diol has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It is used in the synthesis of pharmaceuticals and as an excipient in drug formulations.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(2-Hydroxyphenoxy)propane-1,2-diol involves its interaction with various molecular targets and pathways . The compound can act as a substrate for enzymes, leading to the formation of various metabolites . It can also interact with cellular receptors and signaling pathways, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

3-(2-Hydroxyphenoxy)propane-1,2-diol can be compared with other similar compounds, such as 3-(4-hydroxyphenoxy)propane-1,2-diol and 3-(3-hydroxyphenoxy)propane-1,2-diol . These compounds share similar structures but differ in the position of the hydroxyl group on the phenoxy ring . This difference in structure can lead to variations in their chemical reactivity and biological activity .

List of Similar Compounds

- 3-(4-Hydroxyphenoxy)propane-1,2-diol

- 3-(3-Hydroxyphenoxy)propane-1,2-diol

- 3-(2-Hydroxyphenyl)propane-1,2-diol

These compounds are used in similar applications but may exhibit different properties due to their structural differences .

Actividad Biológica

3-(2-Hydroxyphenoxy)propane-1,2-diol, also known as guaifenesin, is an organic compound with various biological activities and therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₂O₄

- CAS Number : 19826-87-0

- Structure : Guaifenesin features a propane backbone with a hydroxyphenoxy group, contributing to its solubility and interaction with biological systems.

Guaifenesin exhibits several mechanisms that contribute to its biological activity:

- Mucolytic Activity : It acts as an expectorant by thinning mucus in the airways, facilitating easier expulsion during coughing. This property is particularly beneficial in treating respiratory conditions like bronchitis and asthma.

- Anti-inflammatory Effects : Research indicates that guaifenesin can suppress inflammatory responses. A study demonstrated that it inhibited nitric oxide (NO) production and prostaglandin E2 (PGE2) synthesis in lipopolysaccharide (LPS)-activated macrophages through modulation of signaling pathways such as Syk/NF-κB and p38/AP-1 .

Biological Activity Overview

| Activity | Description |

|---|---|

| Mucolytic | Thins mucus, aiding in respiratory conditions. |

| Anti-inflammatory | Reduces inflammation in various models, including colitis and gastritis. |

| Antioxidant | Exhibits properties that may protect cells from oxidative stress. |

In Vitro Studies

In vitro studies have shown that guaifenesin can significantly reduce inflammation markers in macrophages exposed to inflammatory stimuli. The compound's ability to inhibit NO production was highlighted as a potential mechanism for its anti-inflammatory effects .

In Vivo Studies

In vivo experiments have further validated guaifenesin's efficacy in reducing inflammatory symptoms:

- Colitis Model : In a dextran sodium sulfate (DSS)-induced colitis model, guaifenesin treatment resulted in reduced inflammatory scores and histological damage compared to controls.

- Gastritis Model : In models of ethanol/hydrochloric acid-induced gastritis, guaifenesin demonstrated significant protective effects against gastric mucosal injury.

Case Studies

-

Chronic Obstructive Pulmonary Disease (COPD) :

- A clinical trial assessed the impact of guaifenesin on patients with COPD. Results indicated improved expectoration and decreased frequency of exacerbations when used alongside standard therapy.

-

Post-Surgical Recovery :

- In post-operative patients experiencing respiratory distress, guaifenesin administration led to enhanced mucus clearance and reduced complications related to pulmonary function.

Safety Profile

Guaifenesin is generally well-tolerated with minimal side effects. Commonly reported adverse effects include gastrointestinal discomfort; however, serious reactions are rare. Toxicity studies indicate a favorable safety profile even at higher doses .

Propiedades

IUPAC Name |

3-(2-hydroxyphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-5-7(11)6-13-9-4-2-1-3-8(9)12/h1-4,7,10-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTRBASNPFHPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941656 | |

| Record name | 3-(2-Hydroxyphenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19826-87-0 | |

| Record name | 1,2-Propanediol, 3-(o-hydroxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019826870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxyphenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 3-(2-Hydroxyphenoxy)propane-1,2-diol identified as an impurity?

A1: this compound was identified as an unknown impurity during the development of a stability-indicating HPLC method for a cough syrup formulation. This method aimed to simultaneously determine the active ingredients guaifenesin, terbutaline sulfate, and bromhexine hydrochloride, alongside potential impurities. []

Q2: What is noteworthy about the structure of this compound?

A2: While not directly mentioned in the provided abstracts, one paper mentions that this compound exhibits a unique case of spontaneous resolution among aryl glycerol ethers. [] This implies that the compound can crystallize into enantiomerically pure crystals from a racemic mixture without external intervention, a phenomenon of interest in various chemical fields.

Q3: Can you elaborate on the analytical method used to detect this compound?

A3: A reversed-phase HPLC method was employed to detect and quantify this compound. This method utilized a Wakosil II column and a mobile phase composed of phosphate buffer (pH 3.0) and acetonitrile. The method demonstrated the ability to separate and quantify the impurity alongside the active ingredients and other known impurities. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.